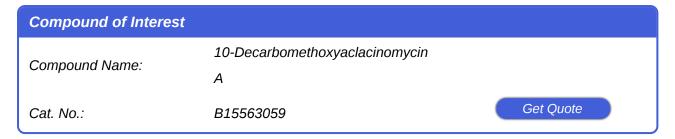


An In-depth Technical Guide to 10-Decarbomethoxyaclacinomycin A: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Decarbomethoxyaclacinomycin A is an anthracycline antibiotic, a derivative of the well-known antineoplastic agent, aclacinomycin A. Produced by a mutant strain of the bacterium Streptomyces galilaeus, this compound exhibits antibacterial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of 10-Decarbomethoxyaclacinomycin A. Detailed experimental protocols for its production, isolation, and biological evaluation are also presented, drawing from established methodologies for related compounds. This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antibiotics and anticancer agents.

Chemical Structure and Identification

10-Decarbomethoxyaclacinomycin A is a complex glycosidic molecule characteristic of the anthracycline class of natural products. Its structure features a tetracyclic aglycone core linked to a trisaccharide chain.

Table 1: Chemical Identification of 10-Decarbomethoxyaclacinomycin A



Identifier	Value	
Molecular Formula	C40H51NO13[1]	
Molecular Weight	753.83 g/mol [1]	
IUPAC Name	7-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5- (6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6- methyloxan-2-yl]oxy-9-ethyl-4,6,9-trihydroxy- 8,10-dihydro-7H-tetracene-5,12-dione	
CAS Number	76264-91-0	

(Insert a 2D chemical structure diagram of **10-Decarbomethoxyaclacinomycin A** here. This can be obtained from sources like PubChem.)

Physicochemical Properties

While specific experimentally determined physicochemical data for **10- Decarbomethoxyaclacinomycin A** are not readily available in the public domain, computational predictions and data from the closely related aclacinomycin A provide valuable insights.

Table 2: Predicted and Known Physicochemical Properties

Property	Value	Source/Method
XLogP3	3.7	Computed by XLogP3
Hydrogen Bond Donor Count	4	Computed by Cactvs
Hydrogen Bond Acceptor Count	14	Computed by Cactvs
Melting Point (Aclacinomycin A)	148°C	(Patent EP0050725B1)[2]
Solubility	Data not available	



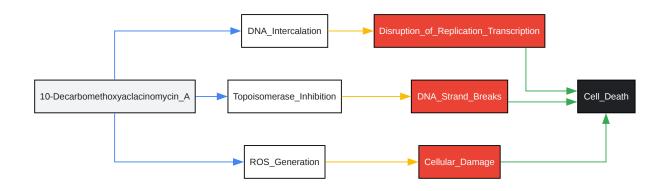
Biological Properties and Mechanism of Action Antibacterial Activity

10-Decarbomethoxyaclacinomycin A is known to possess antibacterial activities. Specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a panel of bacterial strains, are not extensively documented in publicly accessible literature. However, the general mechanism of action for anthracyclines suggests activity primarily against Grampositive bacteria.

Presumed Mechanism of Action

The mechanism of action of **10-Decarbomethoxyaclacinomycin A** is presumed to be similar to that of its parent compound, aclacinomycin A. The primary modes of action for aclacinomycins include:

- DNA Intercalation: The planar tetracyclic ring system of the molecule inserts between the base pairs of DNA, disrupting DNA replication and transcription.
- Topoisomerase Inhibition: Aclacinomycins are known to inhibit topoisomerase I and II, enzymes crucial for relieving torsional stress in DNA during replication. This leads to the accumulation of DNA strand breaks and ultimately, cell death.
- Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline structure can undergo redox cycling, leading to the production of superoxide radicals and other ROS, which can damage cellular components.





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Caption: Presumed mechanism of action for **10-Decarbomethoxyaclacinomycin A**.

Experimental Protocols

Detailed experimental protocols for **10-Decarbomethoxyaclacinomycin A** are scarce. The following sections provide generalized yet detailed methodologies based on established procedures for the production, extraction, and evaluation of related anthracyclines from Streptomyces species.

Production of 10-Decarbomethoxyaclacinomycin A

This protocol is adapted from methods for aclacinomycin production using Streptomyces galilaeus.

4.1.1. Microbial Strain

• Streptomyces galilaeus MA144-M1t mutant strain KE303. This strain is specifically cited for the production of **10-Decarbomethoxyaclacinomycin A**.

4.1.2. Culture Media and Conditions

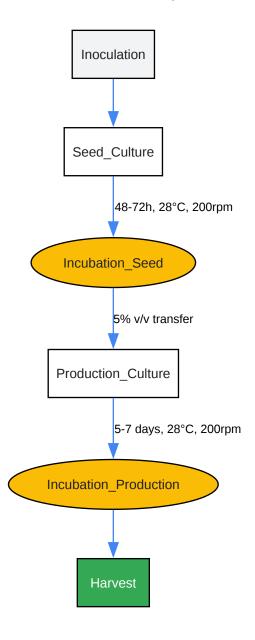
- Seed Culture Medium (per liter): Glucose 10 g, Yeast Extract 3 g, Malt Extract 3 g, Peptone 5 g. Adjust pH to 7.2 before autoclaving.
- Production Medium (per liter): Soluble Starch 20 g, Glucose 10 g, Yeast Extract 5 g, K2HPO4 1 g, MgSO4·7H2O 0.5 g, CaCO3 2 g. Adjust pH to 7.0 before autoclaving.

Cultivation:

- Inoculate a loopful of S. galilaeus KE303 spores into 50 mL of seed culture medium in a
 250 mL baffled flask.
- Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
- Transfer the seed culture (5% v/v) to the production medium.



• Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 5-7 days.



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Caption: Workflow for the production of 10-Decarbomethoxyaclacinomycin A.

Extraction and Purification

This is a general procedure for the extraction of anthracyclines from Streptomyces culture broth.



- Cell Separation: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.
- Mycelial Extraction:
 - Resuspend the mycelial pellet in acetone or methanol and stir for 2-4 hours.
 - Filter the mixture to remove cell debris.
 - Evaporate the solvent under reduced pressure to obtain a crude extract.
- Supernatant Extraction:
 - Adjust the pH of the supernatant to 8.0-8.5.
 - Extract with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform.
 - Separate the organic layer and evaporate to dryness.
- Purification:
 - Combine the crude extracts and dissolve in a minimal amount of methanol.
 - Subject the dissolved extract to column chromatography on silica gel.
 - Elute with a gradient of chloroform-methanol.
 - Monitor fractions by Thin Layer Chromatography (TLC) and combine fractions containing the desired compound.
 - Further purification can be achieved by High-Performance Liquid Chromatography (HPLC).

Determination of Minimum Inhibitory Concentration (MIC)

Foundational & Exploratory

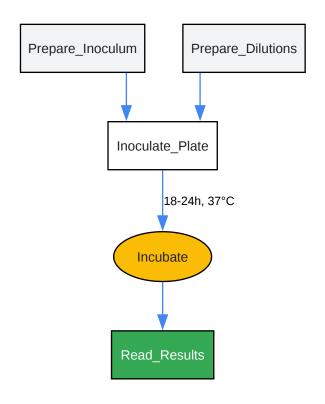




The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

- · Preparation of Bacterial Inoculum:
 - Culture the test bacterium overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
 - Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
- Preparation of Antibiotic Dilutions:
 - Prepare a stock solution of 10-Decarbomethoxyaclacinomycin A in a suitable solvent (e.g., DMSO).
 - Perform serial two-fold dilutions in a 96-well microtiter plate containing broth medium to achieve the desired concentration range.
- Inoculation and Incubation:
 - Add the standardized bacterial inoculum to each well of the microtiter plate.
 - Include a positive control (bacteria, no antibiotic) and a negative control (broth only).
 - Incubate the plate at 37°C for 18-24 hours.
- Determination of MIC:
 - The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.





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Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion

10-Decarbomethoxyaclacinomycin A represents a potentially valuable lead compound in the ongoing search for new anti-infective and anticancer agents. While its chemical structure is well-defined, a comprehensive characterization of its physicochemical and biological properties requires further investigation. The experimental protocols outlined in this guide provide a solid foundation for researchers to produce, isolate, and evaluate this and other related anthracycline antibiotics. Future studies should focus on determining a full profile of its antibacterial and cytotoxic activities, elucidating its precise mechanism of action, and exploring its potential for therapeutic applications.

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